3-Bromo-5-(trifluoromethyl)quinoline
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Overview
Description
3-Bromo-5-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific research and industrial applications .
Mechanism of Action
Mode of Action
Quinoline derivatives are often involved in suzuki–miyaura cross-coupling reactions, a type of palladium-catalyzed carbon–carbon bond-forming process . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-(trifluoromethyl)quinoline can be influenced by various environmental factors . These may include the presence of other compounds, pH levels, temperature, and the specific biological environment in which the compound is present.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)quinoline typically involves multi-step reactions starting from quinoline derivativesThe reaction conditions often involve the use of bromine or bromine-containing reagents and trifluoromethylating agents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled temperature and pressure.
Cross-Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as liquid crystals and dyes, due to its unique electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)quinoline: Lacks the bromine atom, affecting its reactivity and applications.
Fluoroquinolines: A broader class of compounds with fluorine atoms, known for their antibacterial activity.
Uniqueness
3-Bromo-5-(trifluoromethyl)quinoline is unique due to the combined presence of bromine and trifluoromethyl groups, which impart distinct electronic and steric effects.
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-6-4-7-8(10(12,13)14)2-1-3-9(7)15-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEHDNXTZHNVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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